molecular formula C19H16N2O6 B15147214 Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Cat. No.: B15147214
M. Wt: 368.3 g/mol
InChI Key: JWAUGXXRJKZYBD-UHFFFAOYSA-N
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Description

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is a complex organic compound with a unique structure that includes a phthalimide moiety and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a phenyl derivative containing a methoxyimino group under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The methoxyimino group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

InChI

InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3

InChI Key

JWAUGXXRJKZYBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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